molecular formula C26H23Cl2N3O3S2 B2399792 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324540-99-0

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2399792
CAS No.: 324540-99-0
M. Wt: 560.51
InChI Key: RCUPCVRTXKCARK-UHFFFAOYSA-N
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Description

The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as the "target compound") features a benzamide core linked to a bis(2-chloroethyl)sulfamoyl group and a 4-(4-phenylphenyl)-substituted thiazol-2-yl moiety. Similar to nitrogen mustard-based HDAC inhibitors (e.g., NA in ), the chloroethyl groups may enable DNA cross-linking, while the aromatic thiazole system could enhance target specificity .

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N3O3S2/c27-14-16-31(17-15-28)36(33,34)23-12-10-22(11-13-23)25(32)30-26-29-24(18-35-26)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUPCVRTXKCARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Biphenyl Moiety: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.

    Attachment of the Sulfamoyl Group: This step involves the reaction of bis(2-chloroethyl)amine with the intermediate product to form the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the sulfamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group and thiazole ring are likely to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Modifications in the Sulfamoyl Group

Compound Name Substituents on Sulfamoyl Thiazole/Benzothiazole Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Bis(2-chloroethyl) 4-(4-phenylphenyl) ~569.5* Hypothesized antitumor activity -
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Bis(2-cyanoethyl) 5-methyl-4-phenyl 479.6 Not reported
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-(3,4-dimethoxyphenyl) ~581.6* Not reported

Key Findings :

  • Chloroethyl vs.

Modifications in the Thiazole/Benzothiazole Substituent

Compound Name Substituents on Sulfamoyl Thiazole/Benzothiazole Substituent Molecular Weight (g/mol) Key Biological Activity Reference
4-[Bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-chloroethyl) 4-(4-bromophenyl) ~597.3* Not reported
4-[Bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide Bis(2-chloroethyl) 5-nitrobenzothiazole 497.4 Screening compound (oncology)
4-[Bis(2-chloroethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide Bis(2-chloroethyl) 4-(naphthalen-1-yl) ~619.6* Not reported

Key Findings :

  • Biphenyl vs.
  • Nitrobenzothiazole : The nitro group in introduces strong electron-withdrawing effects, which may alter electronic interactions with biological targets (e.g., enzymes) .

Mechanistic and Pharmacological Insights

  • Anticancer Activity : The target compound’s chloroethyl groups align with nitrogen mustard-based HDAC inhibitors like NA (), which demonstrated enzyme inhibitory selectivity and in vitro cytotoxicity .
  • Metabolic Stability : Fluorine substitution in benzamide derivatives () improved metabolic stability, a consideration for future optimization of the target compound .

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique structure, which includes a sulfamoyl group and a thiazole ring, suggests potential for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H23Cl2N3O3S2C_{26}H_{23}Cl_2N_3O_3S_2. The presence of the bis(2-chloroethyl) moiety is notable for its reactivity and potential for forming covalent bonds with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and subsequent modulation of cellular signaling pathways. This interaction may result in apoptosis or cell cycle arrest, particularly in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide has potential antitumor effects. For instance, related compounds have shown significant tumor growth inhibition in xenograft models, indicating its potential as a chemotherapeutic agent .
  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been reported to inhibit HDAC activity, which plays a crucial role in cancer progression. The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of tumor growth in xenograft models
HDAC InhibitionSelective inhibition of HDAC3
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related compounds, it was found that the introduction of the bis(2-chloroethyl) group significantly enhanced cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value indicating potent growth inhibition compared to standard chemotherapeutics .

Synthesis and Industrial Applications

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide involves multiple steps including the formation of the thiazole ring and the introduction of the biphenyl moiety via Suzuki-Miyaura coupling reactions. These methods are scalable for industrial production, allowing for further research into its applications in drug development and material sciences .

Q & A

Q. Methodological Recommendations :

  • Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines.
  • Use molecular docking (AutoDock Vina) to compare binding affinities for human topoisomerase II (anticancer target) vs. bacterial dihydrofolate reductase (antimicrobial target) .
  • Validate with gene knockout models (e.g., CRISPR-Cas9) to confirm target engagement .

Advanced: What computational strategies are effective for predicting this compound’s metabolic stability and off-target effects?

Answer:

  • Metabolic Stability : Use CYP450 isoform docking (CYP3A4, CYP2D6) in Schrödinger Suite to identify potential oxidation sites (e.g., chloroethyl groups). Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH) .
  • Off-Target Screening : Employ Pharos or ChEMBL to predict interactions with GPCRs or ion channels. Prioritize targets with <100 nM docking scores.
  • ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~4.2) and blood-brain barrier penetration, critical for CNS-related toxicity risks .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Confirm benzamide NH (δ 10.2–10.8 ppm) and thiazole C-H (δ 7.5–8.0 ppm). Chloroethyl groups show splitting patterns at δ 3.6–3.8 ppm .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 538.05 (C₂₀H₂₁Cl₂N₃O₄S₂).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: How to design analogs to improve this compound’s selectivity for cancer cells over healthy cells?

Answer:

  • Structural Modifications :
    • Replace bis(2-chloroethyl) with a prodrug moiety (e.g., carbamate) activated by tumor-specific proteases.
    • Introduce PEGylated substituents on the benzamide to enhance solubility and reduce renal clearance.
  • In Silico Screening : Use SEEKER or DeepChem to predict toxicity against normal cells (e.g., HEK293).
  • In Vivo Testing : Compare tumor vs. liver/kidney uptake in xenograft models via PET imaging with ¹⁸F-labeled analogs .

Basic: What are the primary storage conditions to ensure compound stability?

Answer:

  • Store at –20°C under argon in amber vials to prevent light-induced degradation of the sulfamoyl group.
  • Prepare lyophilized aliquots for long-term stability. Confirm integrity via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) before use .

Advanced: How to resolve contradictory data on this compound’s mechanism of action (e.g., alkylating agent vs. topoisomerase inhibitor)?

Answer:

  • Mechanistic Studies :
    • Comet assay : Detect DNA crosslinks (alkylation) vs. DNA cleavage (topoisomerase inhibition).
    • Western blotting : Measure γ-H2AX (DNA damage) and topoisomerase IIα levels post-treatment.
  • Kinetic Analysis : Use SPR (Biacore) to quantify binding kinetics to purified topoisomerase II.
  • Competitive Binding : Co-administer with known alkylators (e.g., cyclophosphamide) to assess synergy/antagonism .

Advanced: What in silico tools are recommended for predicting this compound’s pharmacokinetic profile?

Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Use GastroPlus to simulate absorption (low solubility may limit oral bioavailability).
  • Metabolite Prediction : GLORYx identifies potential glutathione adducts from chloroethyl groups.
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (alert: sulfamoyl groups may trigger idiosyncratic reactions) .

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